molecular formula C13H11FN4O2S B2455975 N-cyano-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-fluoro-3-nitroaniline CAS No. 1424331-72-5

N-cyano-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-fluoro-3-nitroaniline

Cat. No.: B2455975
CAS No.: 1424331-72-5
M. Wt: 306.32
InChI Key: WCDFSASJYZSBSW-UHFFFAOYSA-N
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Description

N-cyano-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-fluoro-3-nitroaniline is a complex organic compound that features a cyano group, a thiazole ring, a fluoro-substituted aniline, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyano-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-fluoro-3-nitroaniline typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via cyanoacetylation, where an amine reacts with cyanoacetic acid or its derivatives.

    Coupling with Fluoro-Nitroaniline: The final step involves coupling the thiazole derivative with 4-fluoro-3-nitroaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyano-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-fluoro-3-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, such as using a strong base or a nucleophilic catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst, or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution can be facilitated by bases like sodium hydride (NaH) or catalysts like tetrabutylammonium fluoride (TBAF).

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyano-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-fluoro-3-nitroaniline has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Industrial Chemistry: Employed as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyano-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-fluoro-3-nitroaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-cyano-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-fluoro-3-nitroaniline
  • N-cyano-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-chloro-3-nitroaniline
  • N-cyano-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-fluoro-3-aminobenzene

Uniqueness

N-cyano-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-fluoro-3-nitroaniline is unique due to the specific combination of functional groups it possesses. The presence of both a cyano and nitro group, along with a fluoro-substituted aniline and a thiazole ring, provides a distinct set of chemical properties and reactivity patterns that can be exploited in various applications.

Properties

IUPAC Name

(2-ethyl-1,3-thiazol-4-yl)methyl-(4-fluoro-3-nitrophenyl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4O2S/c1-2-13-16-9(7-21-13)6-17(8-15)10-3-4-11(14)12(5-10)18(19)20/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDFSASJYZSBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CN(C#N)C2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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